

A Comprehensive Technical Guide on the Physical and Chemical Properties of Barakol

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Compound of Interest

Compound Name: Barakol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **Barakol**, a significant bioactive compound isolated from *Senna siamea* (formerly *Cassia siamea*). The information presented herein is intended to support research, discovery, and development efforts within the scientific community.

Core Physical and Chemical Properties

Barakol (IUPAC Name: 3,7-dimethyl-2,6-dioxatricyclo[7.3.1.0^{5,13}]trideca-1(12),3,7,9(13),10-pentaene-5,11-diol) is a naturally occurring dioxaphenalene derivative.^[1] Its unique tricyclic structure has garnered considerable interest in the fields of natural product chemistry and pharmacology.^[1]

Table 1: Physical and Chemical Properties of **Barakol**

Property	Value	References
Molecular Formula	C ₁₃ H ₁₂ O ₄	[2] [3] [4]
Molecular Weight	232.23 g/mol	[2] [3] [4]
Appearance	Pale lemon-yellow to green-yellow crystals	[3] [5] [6]
Melting Point	165 °C (with decomposition)	[3]
Solubility	Readily soluble in water; good solubility in methanol, ethanol, and acetone	[3]
UV-Vis λ _{max} (Methanol)	241 nm (ε = 34,700), 384 nm (ε = 13,000)	[3]
UV-Vis λ _{max} (Methanol)	247 nm, 375 nm	[6] [7] [8]
Infrared (IR) ν _{max}	3453.7 cm ⁻¹ (-OH), 1670 cm ⁻¹ (C=O)	[3] [6]
Mass Spectrometry (MS)	Weak parent ion at m/z 232; base peak at m/z 214 (M-H ₂ O)	[3]
¹ H-NMR Chemical Shift (ppm)	6.34 (1H, s), 6.46 (1H, d), 6.57 (1H, d), 6.10 (1H, s), 2.25 (3H, s), 2.42 (1H, s)	[6]
CAS Number	24506-68-1	[1] [3] [4]

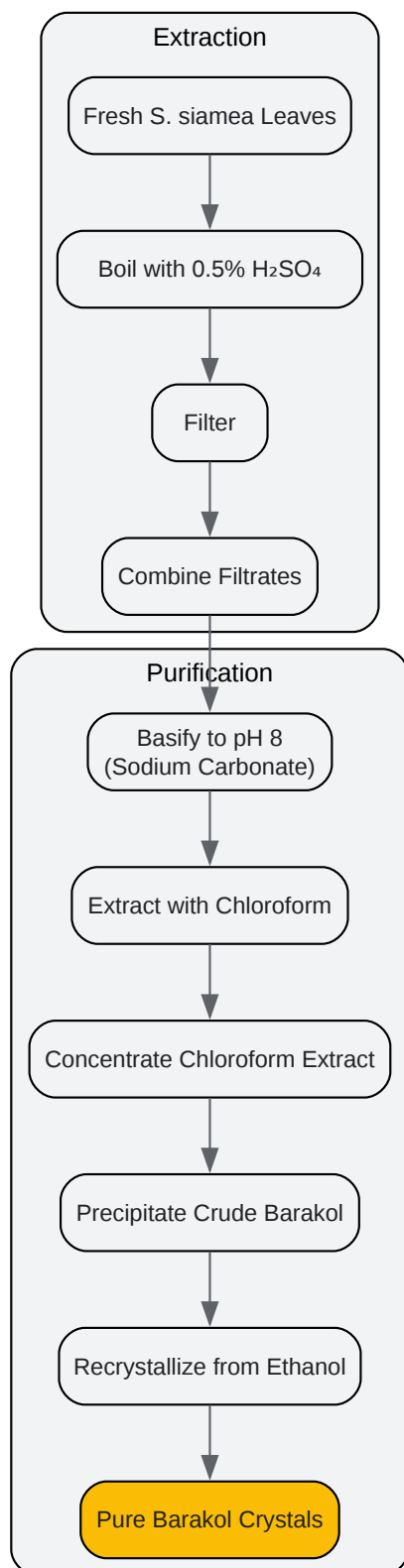
Experimental Protocols

This section details the methodologies for the extraction, quantification, and biological evaluation of **Barakol** as cited in the literature.

This protocol outlines a common method for isolating **Barakol** from the fresh young leaves of *S. siamea*.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Step 1: Initial Extraction

- Fresh young leaves of *S. siamea* (e.g., 6.0 kg) are sliced into small pieces.[6]
- The plant material is boiled in a dilute solution of 0.5% sulfuric acid (e.g., 12 L for 15 minutes).[5][6][7]
- The mixture is cooled and filtered. The solid plant material (mush) is re-boiled with a fresh portion of 0.5% sulfuric acid.[6]
- Step 2: Basification and Solvent Partitioning
 - The filtrates from the acid boils are combined.
 - The combined filtrate is basified to pH 8 with sodium carbonate.[6]
 - The basic solution is then extracted multiple times with chloroform (e.g., 3 x 4 L).[5][6][7]
- Step 3: Purification and Recrystallization
 - The chloroform extracts are combined and washed with deionized water.[6]
 - The chloroform layer is concentrated under reduced pressure.[6]
 - An equal volume of deionized water is added to the concentrated extract, and the mixture is cooled to precipitate crude **Barakol**. [6]
 - The crude product is further purified by recrystallization from absolute ethanol to yield pure, crystalline **Barakol**. [5][6][7] The reported yield of pure **Barakol** from fresh young leaves is approximately 0.1%. [5]



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Workflow for **Barakol** Extraction and Purification.

This method provides a simple and precise way to determine **Barakol** content in plant extracts.
[5]

- Stationary Phase: TLC aluminum plate pre-coated with silica gel 60 F₂₅₄. [5]
- Mobile Phase: Chloroform-methanol (85:15 v/v). [5]
- Sample Preparation: Ethanolic extracts (15%) of *S. siamea* plant parts are prepared. [5]
- Standard: A stock solution of purified **Barakol** is used to create a calibration curve.
- Detection: The analysis is performed in absorbance mode at 366 nm. [5]
- Validation: The method was validated for linearity (200-900 ng/spot), precision (%RSD < 0.50), and accuracy (average 101.12%). [5] The limit of detection (LOD) and limit of quantitation (LOQ) were 8 ng and 50 ng, respectively. [5]

The following protocols were used to investigate the molecular mechanism of **Barakol**-induced toxicity in mouse embryonal carcinoma P19 cells. [9]

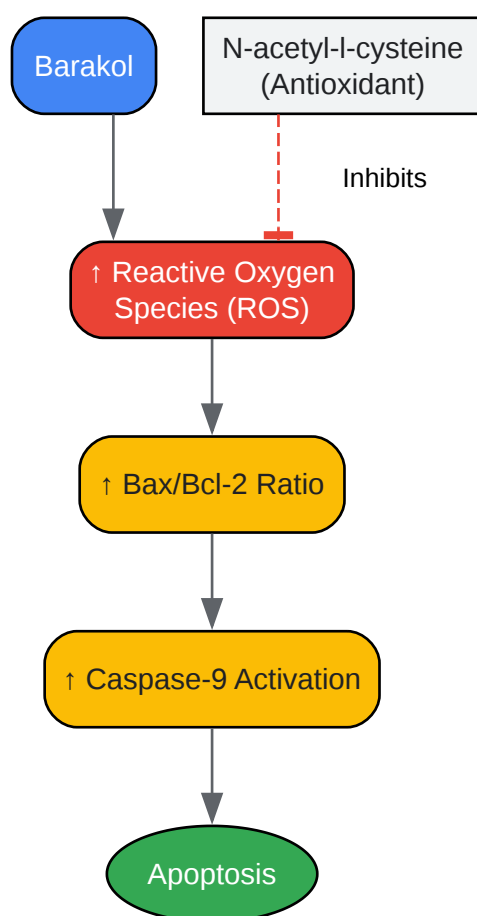
- Cell Viability (XTT Assay): P19 cells are treated with varying concentrations of **Barakol** for specific time periods. Cell viability is assessed using an XTT assay, which measures mitochondrial dehydrogenase activity in viable cells. **Barakol** was found to decrease cell viability in a concentration- and time-dependent manner, with an IC₅₀ value of 1.5 mM after 24 hours of treatment. [9]
- Apoptosis Detection (Hoechst 33342 Staining): Apoptotic cells are identified by staining with Hoechst 33342, a fluorescent dye that binds to DNA. Apoptotic nuclei exhibit characteristic chromatin condensation and fragmentation. This assay revealed that **Barakol**'s cytotoxicity is due to a significant increase in the number of apoptotic cells. [9]
- Western Blot Analysis: The expression levels of apoptotic proteins, specifically Bax and Bcl-2, are determined by Western blotting. **Barakol** treatment was shown to increase the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. [9]
- Caspase-9 Activity Assay: The activity of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, is measured using a fluorescent immunosorbent enzyme assay kit. A

significant increase in caspase-9 activity was observed in P19 cells after 24 hours of exposure to **Barakol**.^[9]

Biological Activities and Mechanisms of Action

Barakol exhibits a range of biological activities, including anxiolytic, sedative, anticancer, and laxative effects.^{[2][10]}

In P19 cancer cells, **Barakol** induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).^[9] This leads to an imbalance in the Bax/Bcl-2 ratio, favoring apoptosis, and subsequent activation of caspase-9, which triggers the downstream executioner caspases, culminating in cell death.^[9] Pre-treatment with the antioxidant N-acetyl-L-cysteine (NAC) was able to attenuate these effects, confirming the central role of ROS in **Barakol**-induced apoptosis.^[9]

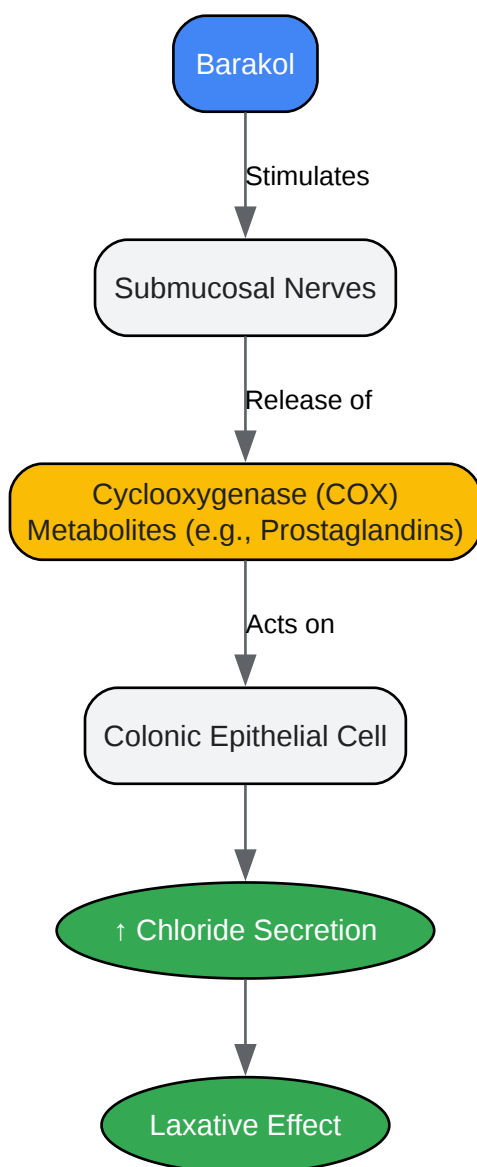


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Proposed Apoptotic Pathway Induced by **Barakol**.

Barakol's traditional use as a laxative is explained by its ability to stimulate chloride secretion in the colon.[11][12]

- Experimental Model: The effect was studied using rat colonic epithelium mounted in Ussing chambers.[11]
- Mechanism: **Barakol**, when added to the basolateral side, induces a concentration-dependent increase in the short-circuit current (Isc), with an EC₅₀ of 0.4 mM.[11] This increase in Isc is indicative of anion secretion.
- Inhibitors: The effect is inhibited by the chloride channel blocker diphenylamine-2-carboxylic acid and the Na⁺-K⁺-2Cl⁻ cotransporter inhibitor bumetanide, confirming it is due to chloride secretion.[11]
- Signaling Pathway: The response is partially inhibited by tetrodotoxin (a neuronal blocker) and indomethacin (a cyclooxygenase inhibitor).[11] This suggests that **Barakol**'s action is partly mediated by the stimulation of submucosal nerves and the subsequent release of cyclooxygenase metabolites (prostaglandins), which then act on the epithelial cells to stimulate chloride secretion.[11]



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